(2-Aminoethyl)(methyl)propylamine
Overview
Description
(2-Aminoethyl)(methyl)propylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of both primary and secondary amine groups, making it a versatile compound in various chemical reactions and applications. This compound is used in a wide range of fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
As an amine, it is known that amines can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological context.
Mode of Action
The mode of action of (2-Aminoethyl)(methyl)propylamine is not well-documented. Generally, amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The specific mode of action would depend on the structure of the amine and the nature of its target .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Aminoethyl)(methyl)propylamine are not fully understood due to limited research. It is known that amines, including this compound, can participate in a variety of biochemical reactions. They can act as bases, accepting a proton to form ammonium ions
Cellular Effects
The cellular effects of this compound are not well-studied. Amines can influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Amines can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Amines can be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
Amines can interact with transporters or binding proteins, influencing their localization or accumulation
Subcellular Localization
Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)(methyl)propylamine can be synthesized through several methods. One common method involves the alkylation of ethylenediamine with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reductive amination of propionaldehyde with methylamine and ethylenediamine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes that ensure high yield and purity. The process often involves continuous flow reactors and the use of advanced catalysts to optimize the reaction conditions. The final product is purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, simpler amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminoethyl)(methyl)propylamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacking the methyl and propyl groups.
Propylamine: A primary amine with a similar alkyl chain but lacking the secondary amine group.
Methylamine: A primary amine with a simpler structure and different reactivity.
Uniqueness
(2-Aminoethyl)(methyl)propylamine is unique due to its combination of primary and secondary amine groups, which allows it to participate in a wider range of chemical reactions compared to simpler amines. Its structure also provides greater flexibility in forming derivatives and complexes, making it a valuable compound in various applications.
Properties
IUPAC Name |
N'-methyl-N'-propylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-5-8(2)6-4-7/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKKZTWNNWYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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